
1-Chloro-3-ethynyl-2,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-ethynyl-2,4-dimethoxybenzene (CEDB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzene and has a unique structure that makes it a promising candidate for various research studies. In
作用机制
The mechanism of action of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene is not fully understood. However, it has been proposed that 1-Chloro-3-ethynyl-2,4-dimethoxybenzene inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 1-Chloro-3-ethynyl-2,4-dimethoxybenzene inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the immune response.
生化和生理效应
1-Chloro-3-ethynyl-2,4-dimethoxybenzene has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. 1-Chloro-3-ethynyl-2,4-dimethoxybenzene has also been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. In addition, 1-Chloro-3-ethynyl-2,4-dimethoxybenzene has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
1-Chloro-3-ethynyl-2,4-dimethoxybenzene has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, which makes it a well-characterized compound for research purposes. However, there are also some limitations to using 1-Chloro-3-ethynyl-2,4-dimethoxybenzene in lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of research studies.
未来方向
There are several future directions for research on 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. One area of research is to further investigate its mechanism of action. Understanding how 1-Chloro-3-ethynyl-2,4-dimethoxybenzene inhibits the growth of cancer cells and the production of pro-inflammatory cytokines could lead to the development of more effective treatments for cancer and inflammatory diseases. Another area of research is to explore the potential use of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene in combination with other drugs or therapies. Combining 1-Chloro-3-ethynyl-2,4-dimethoxybenzene with other compounds could enhance its anti-cancer and anti-inflammatory properties. Finally, there is a need for more research on the toxicity of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. Understanding the potential risks associated with 1-Chloro-3-ethynyl-2,4-dimethoxybenzene will be important for its safe use in research studies.
Conclusion:
1-Chloro-3-ethynyl-2,4-dimethoxybenzene is a promising compound for scientific research due to its anti-inflammatory and anti-cancer properties. Its synthesis method is relatively simple and it has been extensively studied, making it a well-characterized compound for research purposes. However, its toxicity and mechanism of action are not fully understood, which may limit its use in certain types of research studies. Future research on 1-Chloro-3-ethynyl-2,4-dimethoxybenzene should focus on further investigating its mechanism of action, exploring its potential use in combination with other drugs or therapies, and understanding its toxicity.
合成方法
The synthesis of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene involves the reaction of 1,2-dimethoxybenzene with acetylene in the presence of a palladium catalyst. This reaction results in the formation of 1-ethynyl-2,4-dimethoxybenzene, which is then chlorinated using thionyl chloride to form 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. The purity of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene can be increased by recrystallization from ethanol.
科学研究应用
1-Chloro-3-ethynyl-2,4-dimethoxybenzene has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties. 1-Chloro-3-ethynyl-2,4-dimethoxybenzene has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases.
属性
CAS 编号 |
124979-30-2 |
|---|---|
产品名称 |
1-Chloro-3-ethynyl-2,4-dimethoxybenzene |
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC 名称 |
1-chloro-3-ethynyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h1,5-6H,2-3H3 |
InChI 键 |
LMCODXPZYXITIU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)Cl)OC)C#C |
规范 SMILES |
COC1=C(C(=C(C=C1)Cl)OC)C#C |
同义词 |
1-CEDMB 1-chloro-3-ethynyl-2,4-dimethoxybenzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)
![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)
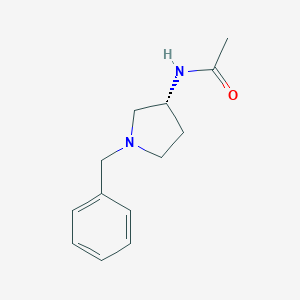
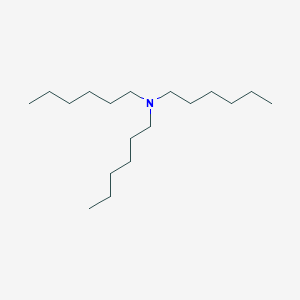
![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)
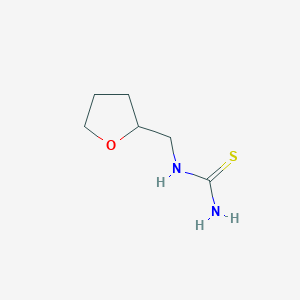
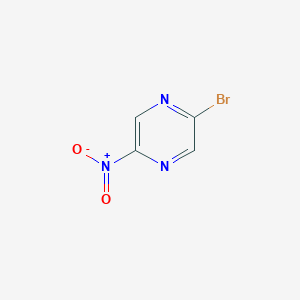
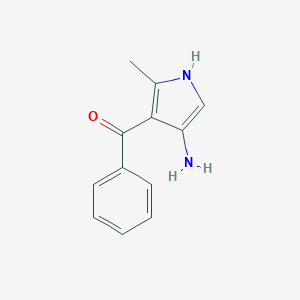
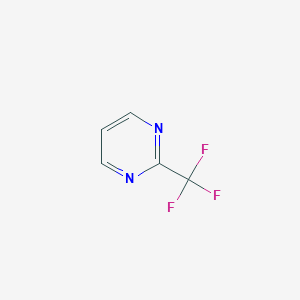
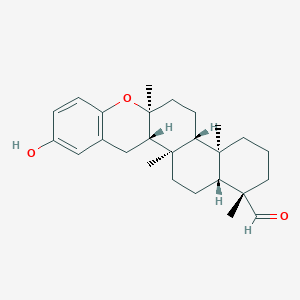
![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
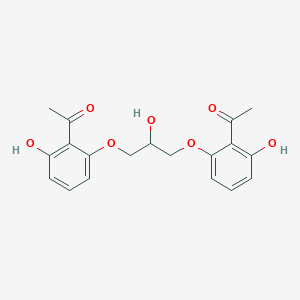
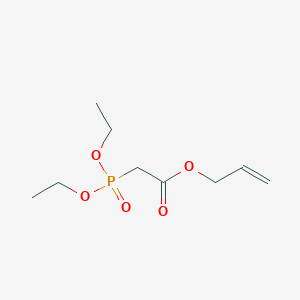
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)